

# Stiripentol in Dravet Syndrome: A Comparative Meta-Analysis of Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Stiripentol

Cat. No.: B592742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on **(+)-Stiripentol** for the treatment of Dravet syndrome. It offers an objective comparison with alternative therapies, supported by experimental data, to inform research and drug development efforts in the field of rare pediatric epilepsies.

## Efficacy of Stiripentol: A Quantitative Comparison

Stiripentol has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome when used as an adjunctive therapy. The pivotal STICLO (Stiripentol in Dravet syndrome) trials, STICLO-France and STICLO-Italy, established its superiority over placebo.<sup>[1][2]</sup> More recent network meta-analyses have compared stiripentol with other approved treatments, namely fenfluramine and cannabidiol.

A network meta-analysis of randomized controlled trial data found that stiripentol and fenfluramine showed similar efficacy in achieving a  $\geq 50\%$  and  $\geq 75\%$  reduction in monthly convulsive seizure frequency, and both were superior to cannabidiol.<sup>[3]</sup> Notably, stiripentol was found to be statistically superior to both fenfluramine and cannabidiol in achieving complete seizure freedom (100% reduction).<sup>[3]</sup>

Another systematic review and meta-analysis of 29 studies, including 1445 patients with epilepsy, found that in the subgroup of patients with Dravet syndrome, 47.8% achieved a  $\geq 50\%$  seizure reduction.<sup>[4]</sup> The seizure freedom rate in the Dravet syndrome group was 7.9%.<sup>[4]</sup>

Table 1: Efficacy of Stiripentol in the STICLO Trials (Pooled Data)[2][5]

| Outcome                                             | Stiripentol Group<br>(n=33) | Placebo Group<br>(n=31) | P-value |
|-----------------------------------------------------|-----------------------------|-------------------------|---------|
| ≥50% reduction in generalized tonic-clonic seizures | 72%                         | 7%                      | < 0.001 |
| ≥75% reduction in generalized tonic-clonic seizures | 56%                         | 3%                      | < 0.001 |
| Seizure-free from generalized tonic-clonic seizures | 38%                         | 0%                      | < 0.001 |

Table 2: Comparative Efficacy of Add-on Therapies for Dravet Syndrome (Network Meta-Analysis)[3][6]

| Outcome                                  | Stiripentol      | Fenfluramine                  | Cannabidiol                         |
|------------------------------------------|------------------|-------------------------------|-------------------------------------|
| ≥50% Seizure Reduction                   |                  |                               |                                     |
| vs. Placebo (Risk Difference, 95% CI)    | 65% (48% to 81%) | 64% (-20% to 22% vs STP)      | Statistically inferior to STP & FFA |
| ≥75% Seizure Reduction                   |                  |                               |                                     |
| vs. Placebo (Risk Difference, 95% CI)    | 53% (33% to 73%) | 47% (-15% to 27% vs STP)      | Statistically inferior to STP & FFA |
| 100% Seizure Reduction (Seizure Freedom) |                  |                               |                                     |
| vs. Placebo (Risk Difference, 95% CI)    | 26% (8% to 44%)  | Statistically inferior to STP | Statistically inferior to STP       |

## Safety and Tolerability Profile

Stiripentol is generally considered to have an acceptable safety profile, though adverse events are common. The most frequently reported adverse events in a meta-analysis were drowsiness, behavioral changes, weight loss, and decreased appetite.[4]

In the STICLO trials, adverse events were more frequent in the stiripentol group, with somnolence, anorexia, and weight decrease being significantly more common than in the placebo group.[5] However, a network meta-analysis found no significant differences in the rates of serious adverse events between stiripentol, fenfluramine, and cannabidiol.[3] The risk of discontinuation due to adverse events was noted to be potentially lower for stiripentol.[3]

Table 3: Common Adverse Events Associated with Stiripentol (Meta-analysis Data)[4]

| Adverse Event      | Pooled Percentage (95% CI) |
|--------------------|----------------------------|
| Drowsiness         | 28.2% (18.6-37.7%)         |
| Behavioral Changes | 24.5% (9.2-39.7%)          |
| Weight Loss        | 22.6% (14.2-31.1%)         |
| Decreased Appetite | 22.0% (14.7-29.3%)         |

Table 4: Discontinuation and Serious Adverse Events (Network Meta-Analysis)[3]

| Outcome                               | Stiripentol               | Fenfluramine              | Cannabidiol               |
|---------------------------------------|---------------------------|---------------------------|---------------------------|
| Discontinuation due to Adverse Events | Lower risk                | Higher risk vs STP        | Higher risk vs STP        |
| Serious Adverse Events                | No significant difference | No significant difference | No significant difference |

## Experimental Protocols: The STICLO Trials

The pivotal evidence for stiripentol's efficacy in Dravet syndrome comes from two multicenter, randomized, double-blind, placebo-controlled studies: STICLO-France and STICLO-Italy.[1]

These trials had nearly identical protocols.

Objective: To evaluate the efficacy and safety of stiripentol as an add-on therapy to valproate and clobazam in children with Dravet syndrome.

Study Design:

- Baseline Period: A one-month observational period where patients continued their existing treatment of valproate and clobazam.
- Double-Blind Treatment Period: A two-month period where eligible patients were randomized to receive either stiripentol (50 mg/kg/day) or a placebo, in addition to their ongoing valproate and clobazam treatment.
- Open-Label Extension: A subsequent one-month period where all patients received stiripentol.

Inclusion Criteria:

- Age 3 to 18 years.
- A confirmed diagnosis of Dravet syndrome.
- At least four generalized clonic or tonic-clonic seizures per month during the baseline period despite treatment with valproate and clobazam.
- Normal laboratory test results (complete blood count, platelets, serum creatinine, and liver function tests).

Exclusion Criteria:

- Use of other antiepileptic drugs besides valproate, clobazam, and rescue medication (intrarectal diazepam).
- Concurrent treatment with theophylline for asthma.
- Inability of parents or caregivers to accurately record seizure frequency.

- Participation in another clinical study.

**Primary Efficacy Endpoint:** The primary outcome was the responder rate, defined as the percentage of patients with a  $\geq 50\%$  decrease in the frequency of generalized clonic or tonic-clonic seizures during the second month of the double-blind period compared to the baseline period.

## Visualizing the Science

### Mechanism of Action of Stiripentol

Stiripentol's anticonvulsant effect is believed to be multifactorial. It primarily acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission.[7][8] Additionally, it inhibits the cytochrome P450 enzymes, which slows the metabolism of other co-administered antiepileptic drugs like clobazam, thereby increasing their plasma concentrations and efficacy.[9][10]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Stiripentol.

## STICLO Clinical Trial Workflow

The STICLO trials followed a structured protocol to assess the efficacy and safety of stiripentol in a controlled manner.



[Click to download full resolution via product page](#)

Caption: Workflow of the STICLO clinical trials.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RESULTS - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- To cite this document: BenchChem. [Stiripentol in Dravet Syndrome: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592742#meta-analysis-of-clinical-trials-on-stiripentol-for-dravet-syndrome>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)